4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine
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Overview
Description
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine is a heterocyclic compound that features both indole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine typically involves the reaction of 6-bromoindole with 5-chloropyrimidine-2-amine under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the indole and pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromoindolin-1-yl)-5,6-dimethyl-1H-pyrrolo[2,3-d]pyrimidine
- 1H-Indole-5-ylamine Derivatives
Uniqueness
4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine is unique due to its specific combination of indole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H10BrClN4 |
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Molecular Weight |
325.59 g/mol |
IUPAC Name |
4-(6-bromo-2,3-dihydroindol-1-yl)-5-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H10BrClN4/c13-8-2-1-7-3-4-18(10(7)5-8)11-9(14)6-16-12(15)17-11/h1-2,5-6H,3-4H2,(H2,15,16,17) |
InChI Key |
RDAOVRIZRLBWGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3Cl)N |
Origin of Product |
United States |
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